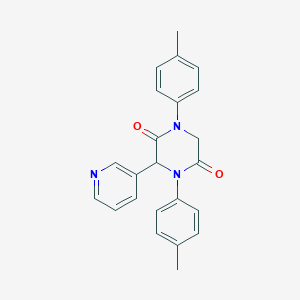![molecular formula C26H26ClN3O4 B242455 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEP-1347 and is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 has shown promising results in several preclinical studies, making it a potential candidate for the treatment of several diseases.
作用机制
CEP-1347 exerts its effects by inhibiting the 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione pathway. The this compound pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 inhibits the this compound pathway by binding to the ATP-binding site of this compound and preventing its activation. This inhibition leads to the downregulation of several downstream signaling pathways, ultimately leading to the prevention of neuronal death.
Biochemical and Physiological Effects:
CEP-1347 has several biochemical and physiological effects that have been extensively studied. One of the most significant effects is the prevention of neuronal death. CEP-1347 has been shown to protect neurons from oxidative stress and prevent neuronal death in several preclinical studies. Additionally, CEP-1347 has been shown to reduce inflammation and prevent the activation of several downstream signaling pathways.
实验室实验的优点和局限性
One of the significant advantages of CEP-1347 is its potency as a 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitor. CEP-1347 has been shown to be a potent inhibitor of the this compound pathway, making it a valuable tool for studying the role of the this compound pathway in several cellular processes. However, one of the significant limitations of CEP-1347 is its potential toxicity. CEP-1347 has been shown to have toxic effects on several organs, including the liver and kidneys, making it challenging to use in vivo.
未来方向
There are several future directions for the study of CEP-1347. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity of CEP-1347 and to develop safer 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitors. Finally, the potential use of CEP-1347 in combination with other drugs for the treatment of several diseases should be explored.
合成方法
The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain 4-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)butane-1,3-diamine. This compound is then reacted with 4-dimethylaminophenyl isocyanate to form the final product, CEP-1347.
科学研究应用
CEP-1347 has been extensively studied for its potential use in several scientific research applications. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress and prevent neuronal death, making it a potential candidate for the treatment of these diseases.
属性
分子式 |
C26H26ClN3O4 |
|---|---|
分子量 |
480 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26ClN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-14-13-21(33-3)15-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
InChI 键 |
YYADCUUGJFSYSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
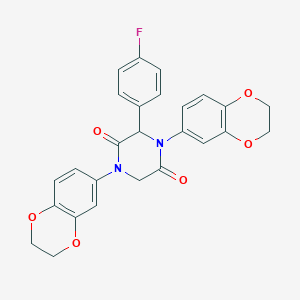


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
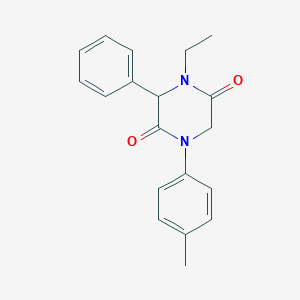


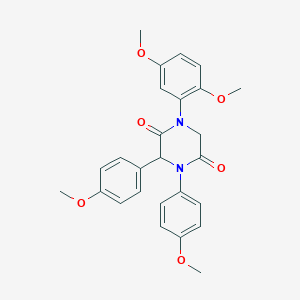
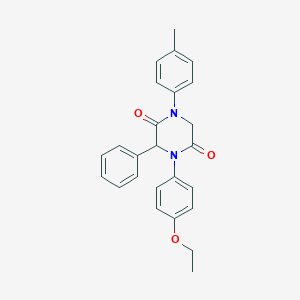

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
